An In-depth Technical Guide to the Chemical Properties and Stability of 3-chloro-1H-indazole-7-carbonitrile
An In-depth Technical Guide to the Chemical Properties and Stability of 3-chloro-1H-indazole-7-carbonitrile
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, and potential applications of 3-chloro-1H-indazole-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Although direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the unique substitution pattern of a chloro group at the 3-position and a carbonitrile at the 7-position suggests intriguing electronic and steric properties that could be exploited in drug design.[1][2][3] This guide will delve into its predicted physicochemical properties, reactivity, and stability, offering valuable insights for researchers engaged in the synthesis, handling, and application of this and similar molecules.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the field of medicinal chemistry.[1][2] Synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a primary focus of synthetic and therapeutic exploration.[4][5] The introduction of substituents onto the indazole core allows for the fine-tuning of its biological and physical characteristics. Specifically, a chloro group at the 3-position and a nitrile group at the 7-position, as in 3-chloro-1H-indazole-7-carbonitrile, are expected to significantly influence the molecule's reactivity and potential as a therapeutic agent.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₈H₄ClN₃ | Based on the chemical structure. |
| Molecular Weight | 177.59 g/mol | Calculated from the molecular formula. The molecular weight of the parent 3-chloro-1H-indazole is 152.58 g/mol .[6][7][8][9] |
| Appearance | White to off-white crystalline solid | Inferred from the appearance of similar indazole derivatives.[8] |
| Melting Point | >150 °C | The melting point of 3-chloro-1H-indazole is approximately 149 °C.[7] The addition of a polar cyano group is expected to increase the melting point due to stronger intermolecular interactions. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The indazole core is generally hydrophobic, but the nitrile group will increase polarity. |
| pKa | Estimated to be around 12-13 for the N-H proton | The electron-withdrawing nature of the chloro and cyano groups will increase the acidity of the N-H proton compared to unsubstituted indazole. |
Synthesis and Characterization
The synthesis of 3-chloro-1H-indazole-7-carbonitrile can be approached through several established routes for constructing the indazole core, followed by functionalization. A plausible synthetic strategy is outlined below.
Proposed Synthetic Pathway
A logical approach would involve the synthesis of 1H-indazole-7-carbonitrile followed by chlorination at the 3-position.
General Experimental Protocol (Illustrative)
Step 1: Synthesis of 1H-Indazole-7-carbonitrile
This step can be achieved through various methods, including the palladium-catalyzed cyanation of a suitable halogenated indazole precursor.[10]
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To a solution of 7-bromo-1H-indazole (1 equivalent) in a suitable solvent such as DMF or DMAc, add a cyanide source like zinc cyanide (0.6 equivalents) and a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equivalents).
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Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
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Purify the crude product by column chromatography on silica gel.
Step 2: Chlorination of 1H-Indazole-7-carbonitrile
Chlorination of the indazole ring at the 3-position is a known transformation.[4]
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Dissolve 1H-indazole-7-carbonitrile (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
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Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), portion-wise at a controlled temperature (often 0 °C to room temperature).
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Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting solid by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Based on the structure and data from analogous compounds, the following spectroscopic signatures are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing chloro and cyano groups. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon bearing the nitrile group and the carbon attached to the chlorine atom will have characteristic chemical shifts.
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IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch (around 2220-2240 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Chemical Stability and Reactivity
The stability and reactivity of 3-chloro-1H-indazole-7-carbonitrile are dictated by the interplay of the indazole ring system and its substituents.
Tautomerism and Stability
The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[4][5] This thermodynamic preference is a crucial consideration in its synthesis and reactions. The molecule is expected to be a stable solid under standard laboratory conditions, though prolonged exposure to light and air may lead to gradual degradation.
Reactivity Profile
The presence of the electron-withdrawing chloro and cyano groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the chloro group at the 3-position can act as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization.
Sources
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- 8. 3-Chloro-1H-indazole, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
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